(3S,4S)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol
Overview
Description
(3S,4S)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a fluorophenyl group and an ethoxypyridinylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Ethoxypyridinylmethyl Group: This step can be carried out using a coupling reaction, such as a Suzuki or Heck reaction, to attach the ethoxypyridinylmethyl group to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Use of Catalysts: Catalysts such as palladium or nickel may be used to facilitate the coupling reactions.
Control of Reaction Parameters: Temperature, pressure, and solvent choice are critical factors that need to be optimized for efficient production.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or ethoxypyridinylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can produce alcohols or amines.
Substitution: Can result in various substituted derivatives of the original compound.
Scientific Research Applications
(3S,4S)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in the body, modulating their activity.
Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting biochemical pathways.
Modulate Ion Channels: Influence the activity of ion channels, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-[(6-methoxypyridin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol
- (3S,4S)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-chlorophenyl)piperidin-3-ol
- (3S,4S)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-bromophenyl)piperidin-3-ol
Uniqueness
(3S,4S)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3S,4S)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-2-24-19-8-3-14(11-21-19)12-22-10-9-17(18(23)13-22)15-4-6-16(20)7-5-15/h3-8,11,17-18,23H,2,9-10,12-13H2,1H3/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFBLXBDRBQFDZ-ZWKOTPCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CN2CCC(C(C2)O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C=C1)CN2CC[C@H]([C@@H](C2)O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.